6-bromo-2-(4-ethoxyphenyl)-N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]quinoline-4-carboxamide
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Overview
Description
6-bromo-2-(4-ethoxyphenyl)-N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]quinoline-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its quinoline core, substituted with a bromo group, an ethoxyphenyl group, and a carboxamide group linked to a pyrazolylmethyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-(4-ethoxyphenyl)-N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]quinoline-4-carboxamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Bromination: The quinoline core is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromo group at the 6-position.
Ethoxyphenyl Substitution: The ethoxyphenyl group is introduced through a Friedel-Crafts alkylation reaction using ethoxybenzene and an appropriate catalyst such as aluminum chloride.
Carboxamide Formation: The carboxamide group is formed by reacting the quinoline derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.
Pyrazolylmethyl Substitution:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl and pyrazolylmethyl groups.
Reduction: Reduction reactions can target the quinoline core and the carboxamide group.
Substitution: The bromo group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base or a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline N-oxides, while substitution reactions can yield a variety of quinoline derivatives with different functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may have potential as a fluorescent probe for biological imaging due to its quinoline core.
Medicine: Preliminary studies suggest that it may have pharmacological activity, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-bromo-2-(4-ethoxyphenyl)-N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]quinoline-4-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinoline core and carboxamide group. These interactions may involve hydrogen bonding, π-π stacking, and hydrophobic interactions, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-2-(4-ethoxyphenyl)quinoline-4-carbonyl chloride
- 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene
Uniqueness
Compared to similar compounds, 6-bromo-2-(4-ethoxyphenyl)-N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]quinoline-4-carboxamide is unique due to the presence of the pyrazolylmethyl group, which may confer additional biological activity and specificity
Properties
IUPAC Name |
6-bromo-2-(4-ethoxyphenyl)-N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]quinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25BrN4O2/c1-4-30-16(3)18(15-28-30)14-27-25(31)22-13-24(17-6-9-20(10-7-17)32-5-2)29-23-11-8-19(26)12-21(22)23/h6-13,15H,4-5,14H2,1-3H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHICEUBQSBNGDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)CNC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=C(C=C4)OCC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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